molecular formula C10H22S B1619127 2-Thiaundecane CAS No. 59973-07-8

2-Thiaundecane

Cat. No. B1619127
CAS RN: 59973-07-8
M. Wt: 174.35 g/mol
InChI Key: FCRSULZJMFDBIK-UHFFFAOYSA-N
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Description

2-Thiaundecane is a chemical compound with the molecular formula C10H22S . It is a member of the class of compounds known as thiaalkanes .


Molecular Structure Analysis

The molecular structure of 2-Thiaundecane consists of a chain of 10 carbon atoms, with a sulfur atom replacing one of the intermediate carbon atoms . The exact position of the sulfur atom within the carbon chain can vary, leading to different isomers .

Scientific Research Applications

Overview of 2-Thiaundecane Chemistry

2-Thiaundecane, belonging to the family of thiazolines, has been a subject of research due to its unique chemical properties. The chemistry of 2-thiazolines, including 2-Thiaundecane, has garnered attention primarily because of the unique properties of sulfur, which often results in a reactivity that dramatically differs from that of their oxazoline counterparts. This interest has led to new methodologies for their preparation and their growing use in organic synthesis, biomolecules, and asymmetric catalysis (Gaumont, Gulea, & Levillain, 2009).

Biomedical and Therapeutic Research

Thiazolidinediones, a class of compounds including 2-Thiaundecane derivatives, have been studied extensively for their potential in treating type 2 diabetes mellitus. Their efficacy in decreasing plasma glucose levels is well established. These compounds function primarily by decreasing insulin resistance at the muscle level, thereby increasing glucose uptake, and to a lesser extent, they decrease insulin resistance in the liver, thereby decreasing hepatic glucose production. This class of compounds may also affect many organ systems and disease processes due to their action on different receptors, including PPAR receptors present in several tissues (Parulkar, Pendergrass, Granda-Ayala, Lee, & Fonseca, 2001).

Applications in Corrosion Inhibition

2-Thiohydantoin, a compound related to 2-Thiaundecane, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type inhibitor, suppressing both cathodic and anodic processes via physical adsorption on the metal surface. This suggests potential industrial applications of 2-Thiaundecane derivatives in protecting metals from corrosion (Yüce & Kardaş, 2012).

Thiazolidinediones and Body Fluid Volume

Another area of interest is the effect of thiazolidinediones on body fluid volume. These compounds, often used in treating type 2 diabetes mellitus, can complicate treatment due to systemic fluid retention. It's suggested that thiazolidinediones may enhance bone loss induced by estrogen deprivation, indicating a complex interaction with the body's metabolic processes (Sottile, Seuwen, & Kneissel, 2004).

Applications in Polymer and Material Synthesis

Thiol-yne chemistry, closely related to thiazolines, has seen recent applications in polymer synthesis and modification. It serves as a tool for network synthesis and modification, preparation of dendrimers, and hyperbranched polymers, as well as for surface modification and functionalization. This indicates the versatility of thiazoline derivatives like 2-Thiaundecane in various industrial and material science applications (Lowe, 2014).

properties

IUPAC Name

1-methylsulfanylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRSULZJMFDBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335357
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiaundecane

CAS RN

59973-07-8
Record name 2-Thiaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Richard - Geochimica et Cosmochimica Acta, 2001 - Elsevier
The standard molal thermodynamic properties and heat capacity power function coefficients of more than 100 organic sulfur compounds in the crystalline, liquid, and/or gas state have …
V Lastovka, JM Shaw - Fluid Phase Equilibria, 2013 - Elsevier
The development of continuous predictive correlations for the temperature dependence of the ideal gas heat capacity for hydrocarbons and substituted hydrocarbons valid over a wide …

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